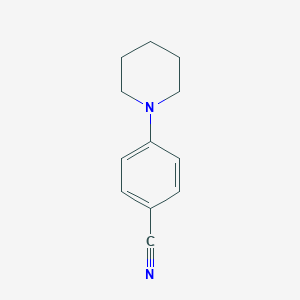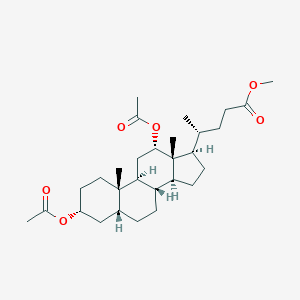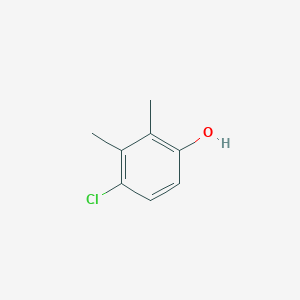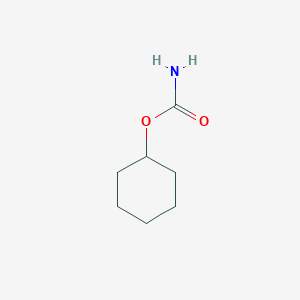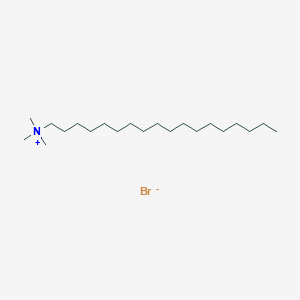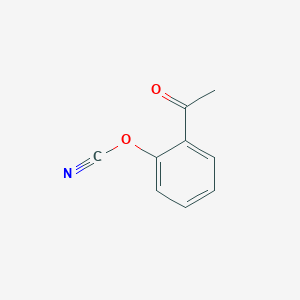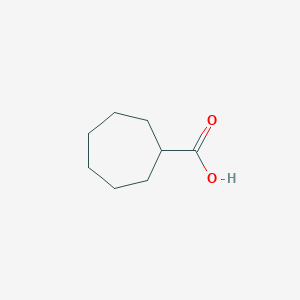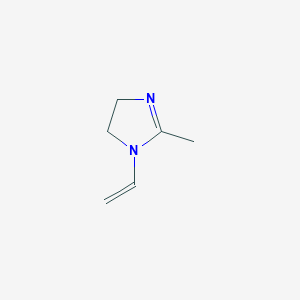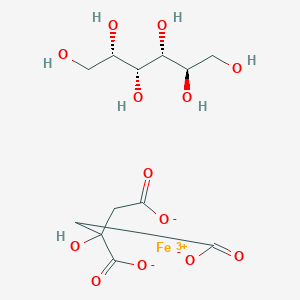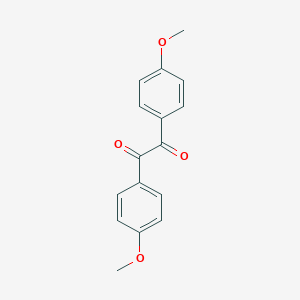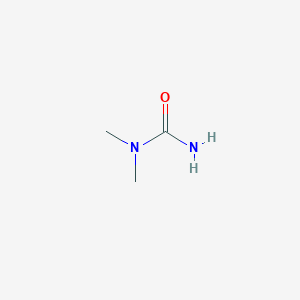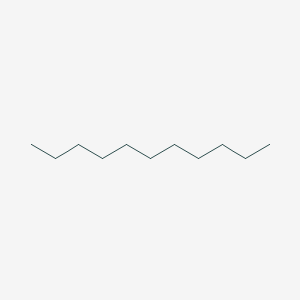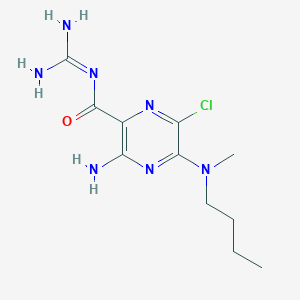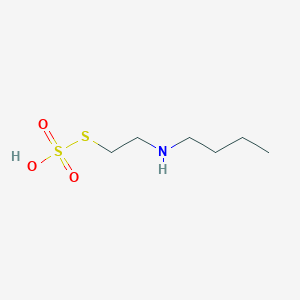
1-(2-Sulfosulfanylethylamino)butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)butane, also known as SSB, is a chemical compound that has been used in scientific research for various purposes. It is a water-soluble compound that is commonly used as a crosslinking agent in protein-protein interactions.
Mecanismo De Acción
1-(2-Sulfosulfanylethylamino)butane works by crosslinking proteins through the formation of covalent bonds between the sulfhydryl groups of cysteine residues. This crosslinking enhances the stability of protein complexes and can help to identify protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
1-(2-Sulfosulfanylethylamino)butane has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not disrupt the native structure of proteins and has no significant effect on their enzymatic activity. 1-(2-Sulfosulfanylethylamino)butane has also been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)butane in lab experiments is its ability to crosslink proteins without disrupting their native structure. This allows for the study of protein-protein interactions in their natural state. However, 1-(2-Sulfosulfanylethylamino)butane can only crosslink proteins with accessible cysteine residues, which limits its use in certain protein complexes. Additionally, the use of 1-(2-Sulfosulfanylethylamino)butane requires careful optimization of experimental conditions such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)butane in scientific research. One area of interest is the development of 1-(2-Sulfosulfanylethylamino)butane-based biosensors for the detection of protein-protein interactions in vivo. Another area of interest is the use of 1-(2-Sulfosulfanylethylamino)butane in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the conditions for 1-(2-Sulfosulfanylethylamino)butane crosslinking and to explore its potential applications in the study of protein complexes.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)butane is a useful compound for the study of protein-protein interactions in scientific research. Its ability to crosslink proteins without disrupting their native structure makes it a valuable tool for the study of protein complexes. While there are limitations to its use, there are also many potential future directions for the development of 1-(2-Sulfosulfanylethylamino)butane-based technologies.
Métodos De Síntesis
1-(2-Sulfosulfanylethylamino)butane is synthesized by the reaction of 2-aminoethyl sulfonate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfite to form the final 1-(2-Sulfosulfanylethylamino)butane compound.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)butane has been widely used in scientific research as a crosslinking agent for protein-protein interactions. It has been used to study the interactions between proteins in various biological processes such as signal transduction, DNA repair, and protein folding. 1-(2-Sulfosulfanylethylamino)butane has also been used in the development of biosensors and drug delivery systems.
Propiedades
Número CAS |
1190-88-1 |
|---|---|
Nombre del producto |
1-(2-Sulfosulfanylethylamino)butane |
Fórmula molecular |
C6H15NO3S2 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)butane |
InChI |
InChI=1S/C6H15NO3S2/c1-2-3-4-7-5-6-11-12(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
Clave InChI |
HMOFROZMGLUQPI-UHFFFAOYSA-N |
SMILES |
CCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid S-[2-(butylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



